6-Chloroisoquinoline
Overview
Description
6-Chloroisoquinoline is a chlorinated derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound, like other quinolines, is known for its diverse biological activities and is often used as a building block in medicinal chemistry for the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including those related to 6-chloroisoquinoline, involves multiple steps such as cyclization, nitrification, chlorination, and sometimes complex reactions like the Bischler-Napieralski reaction. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and proceeds through cyclization, nitrification, and chlorination steps, achieving a high yield of 85% . Similarly, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is synthesized from 3,4-dimethoxy phenethylamine via acylation, followed by the Bischler-Napieralski reaction and reduction, with an overall yield of 41.1% .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectra. For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) was determined using single-crystal X-ray diffraction, revealing a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . The molecular structure of 6-chloroquinoline itself has been studied using experimental techniques and DFT calculations, which helped in assigning vibrational modes and understanding the electronic structure .
Chemical Reactions Analysis
The chemical reactivity of 6-chloroquinoline has been explored through studies of its electronic features. The chlorine substitution is found to significantly alter the reactive nature of the quinoline moiety. The compound's reactivity has been analyzed based on frontier molecular orbital properties, molecular electrostatic potential surface characteristics, and atomic charge analysis . Additionally, the polarographic behavior of 6-chloroquinoline in solutions has been studied, revealing a complex reduction mechanism at the dropping mercury electrode .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by the presence of chlorine atoms. For instance, the antioxidant activity of novel chloroquinoline derivatives has been assessed, showing good inhibition percentages compared to ascorbic acid . The polarographic reduction of 6-chloroquinoline indicates that the presence of chlorine affects its electrochemical behavior . The metastable forms of 6-chloroquinolin-2(1H)-one exhibit different crystal packing and intermolecular interactions, which affect their spectroscopic properties and thermal behavior .
Scientific Research Applications
Medicinal Chemistry
Quinoline, which includes 6-Chloroisoquinoline, is a core template in drug design due to its broad spectrum of bioactivity .
Application
Quinoline motifs have substantial efficacies for future drug development . They have been used in the development of various drugs due to their broad spectrum of bioactivity .
Methods of Application
Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . The specific methods of synthesis would depend on the particular derivative being produced.
Results or Outcomes
The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Synthesis of Isoquinoline Derivatives
Isoquinolines, including 6-Chloroisoquinoline, are an important class of natural alkaloids that demonstrate a wide range of biological activities .
Application
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
Methods of Application
The specific methods of synthesis would depend on the particular derivative being produced. Numerous derivatives of the bioactive isoquinolines have been harnessed via expeditious synthetic approaches .
Results or Outcomes
The development of these new methods has led to the efficient synthesis of isoquinoline and its derivatives, which can be used in various applications due to their wide range of biological activities .
High-Boiling Solvent
Quinoline, which includes 6-Chloroisoquinoline, is a stable liquid with a boiling point of 237 °C that is frequently used in the laboratory as a basic high-boiling solvent .
Application
Quinoline is used as a solvent in various laboratory applications due to its high boiling point .
Methods of Application
Quinoline can be used as a solvent in various chemical reactions and processes that require high temperatures .
Results or Outcomes
The use of quinoline as a high-boiling solvent can facilitate certain chemical reactions and processes that require high temperatures .
Catalyst-free Processes in Water
Isoquinolines, including 6-Chloroisoquinoline, are an important class of natural alkaloids, that demonstrate a wide range of biological activities .
Application
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . One such method involves catalyst-free processes in water .
Methods of Application
The specific methods of synthesis would depend on the particular derivative being produced. Numerous derivatives of the bioactive isoquinolines have been harnessed via expeditious synthetic approaches .
Results or Outcomes
The development of these new methods has led to the efficient synthesis of isoquinoline and its derivatives, which can be used in various applications due to their wide range of biological activities .
Storage and Shipping
6-Chloroisoquinoline is a white to yellow to brown solid that is stored in a refrigerator and shipped at room temperature .
Application
6-Chloroisoquinoline is used in various laboratory applications due to its stability and ease of storage and shipping .
Methods of Application
6-Chloroisoquinoline can be used in various chemical reactions and processes that require stable compounds .
Results or Outcomes
The use of 6-Chloroisoquinoline can facilitate certain chemical reactions and processes that require stable compounds .
Safety And Hazards
properties
IUPAC Name |
6-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJNOOHAQSFEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494878 | |
Record name | 6-Chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinoline | |
CAS RN |
62882-02-4 | |
Record name | 6-Chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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